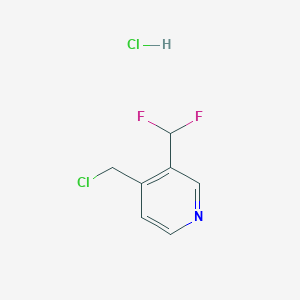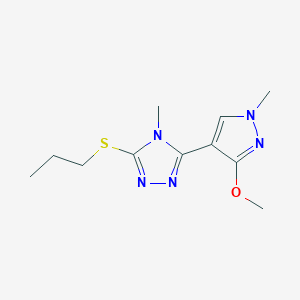![molecular formula C17H23N3O B2375582 N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide CAS No. 1311899-19-0](/img/structure/B2375582.png)
N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide is a synthetic organic compound characterized by its unique structural features, including a cyanocyclobutyl group and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide typically involves multiple steps:
Formation of the Cyanocyclobutyl Intermediate: The initial step involves the synthesis of the 1-cyanocyclobutyl intermediate. This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane, with a cyanide source under basic conditions.
Amidation Reaction: The cyanocyclobutyl intermediate is then reacted with N-methyl-4-[methyl(propyl)amino]benzamide. This step usually requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the cyano group to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the benzamide moiety.
科学的研究の応用
N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanocyclobutyl group could play a role in enhancing binding affinity or specificity.
類似化合物との比較
Similar Compounds
N-(1-cyanocyclobutyl)-N-methylbenzamide: Lacks the methyl(propyl)amino group, which may affect its binding properties and reactivity.
N-methyl-4-[methyl(propyl)amino]benzamide: Lacks the cyanocyclobutyl group, potentially altering its chemical and biological activity.
Uniqueness
N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide is unique due to the combination of the cyanocyclobutyl and benzamide moieties, which confer distinct chemical and biological properties. This combination can enhance its utility in various applications, making it a valuable compound for further research and development.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-4-12-19(2)15-8-6-14(7-9-15)16(21)20(3)17(13-18)10-5-11-17/h6-9H,4-5,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRCSXDJNWTHNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=CC=C(C=C1)C(=O)N(C)C2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2375499.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2375501.png)
![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2375505.png)
![2-((4-methylbenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2375510.png)

![ethyl 2-(2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2375513.png)


![N-[3-(cyclopentyloxy)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2375516.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)

